tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate is a synthetic compound known for its significant role in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate typically involves a multi-step process. One common route starts with the preparation of the pyrrole core, followed by the introduction of the chlorinated pyridine moiety. This is then coupled with a piperazine derivative under controlled conditions to achieve the final product. Key reagents include chlorinating agents and protecting groups for specific functional groups.
Industrial Production Methods: : On an industrial scale, the synthesis can be optimized for high yield and purity. Automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent conditions ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate undergoes several types of reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its chemical properties and enhancing its applicability.
Common Reagents and Conditions: : Typical reagents include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution. Conditions vary, but often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: : Depending on the reaction, products can include various derivatives with modified electronic and steric properties, enhancing the compound's versatility in different applications.
Scientific Research Applications
tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate finds use in several research areas:
Chemistry: : Its structure allows for exploration in reaction mechanisms and synthesis of novel compounds.
Biology: : The compound can act as a molecular probe in studying biological processes, especially those involving its pyrrole and piperazine components.
Industry: : Utilized in the development of specialty chemicals and advanced materials due to its unique reactivity and functional properties.
Mechanism of Action
The mechanism by which tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate exerts its effects is based on its interaction with molecular targets, often involving enzyme inhibition or receptor binding. The compound's structure allows it to engage in hydrogen bonding, van der Waals interactions, and electrostatic interactions, which are critical for its activity.
Comparison with Similar Compounds
Compared to similar compounds, tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate stands out due to its unique combination of a silyl-protected pyrrole and a piperazine ring. This enhances its stability and reactivity, making it a valuable compound in research.
Similar Compounds: : Examples include other silyl-protected heterocycles and chlorinated pyridine derivatives, each with their unique properties and applications.
Properties
IUPAC Name |
tert-butyl 4-[5-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-4-yl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41ClN4O2Si/c1-17(2)33(18(3)4,19(5)6)30-11-10-20-22(21(26)16-27-23(20)30)28-12-14-29(15-13-28)24(31)32-25(7,8)9/h10-11,16-19H,12-15H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSRGCHICRFCED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)N3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41ClN4O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670159 | |
Record name | tert-Butyl 4-{5-chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-4-yl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020056-95-4 | |
Record name | tert-Butyl 4-{5-chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-4-yl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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